

Discovery of Questiomycin A in *Penicillium expansum*: A Technical Guide

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Compound of Interest

Compound Name: *Questiomycin A*

Cat. No.: B1678634

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Abstract

Questiomycin A, a phenoxazine antibiotic, has been identified as a secondary metabolite produced by the fungus *Penicillium expansum*. This discovery opens avenues for further investigation into its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery of **Questiomycin A** in *P. expansum*, including its production, physicochemical properties, and biological activities. Detailed, generalized experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside visual representations of the biosynthetic pathway and experimental workflows to aid in research and development.

Introduction

Penicillium expansum is a ubiquitous fungus, widely known as a post-harvest pathogen of pome fruits. Beyond its role in food spoilage, this species is a prolific producer of a diverse array of secondary metabolites. Among these is **Questiomycin A**, a member of the phenoxazine class of antibiotics. While produced by various microorganisms, its identification in a resident strain of *P. expansum* from the Mir orbital complex has highlighted a unique source for this bioactive compound.^{[1][2][3][4]} This guide aims to consolidate the available technical information on **Questiomycin A** from *P. expansum* to facilitate further research and drug development efforts.

Data Presentation

Physicochemical Properties of Questiomycin A

The fundamental properties of **Questiomycin A** are summarized in the table below, providing a baseline for its identification and characterization.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ N ₂ O ₂	[5]
Molecular Weight	212.20 g/mol	
Appearance	Red to Red-Brown Solid	
Melting Point	241-244°C	
Boiling Point	362.0°C at 760 mmHg	
Density	1.5 g/cm ³	
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility	
UV Absorption (in Methanol)	435 nm	

Production Parameters

While specific yield data for **Questiomycin A** from *Penicillium expansum* is not readily available in the literature, a key factor influencing its biosynthesis has been identified.

Parameter	Optimal Condition	Reference
Zinc (Zn ²⁺) Concentration	3.0 mg/L	

Biological Activity of Questiomycin A

Questiomycin A exhibits a range of biological activities, including antibacterial and cytotoxic effects. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC)

against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against several cancer cell lines.

Table 2.3.1: Antibacterial Activity of **Questiomycin A**

Target Organism	MIC (µg/mL)	Reference
Mycobacterium scrofulaceum	2.8	
Mycobacterium marinum	11.3	
Mycobacterium intracellulare	5.6	
Mycobacterium tuberculosis	>45	
Mycobacterium smegmatis	>45	
Mycobacterium kansasii	>45	
Mycobacterium fortuitum	>45	
Escherichia coli	Inactive	
Pseudomonas aeruginosa	Inactive	
Salmonella typhimurium	Inactive	
Staphylococcus aureus	Inactive	
Listeria monocytogenes	Inactive	

Table 2.3.2: Cytotoxic Activity of **Questiomycin A** against Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Breast Cancer	1.67	
A549	Lung Cancer	5.48	
MIA PaCa-2	Pancreatic Cancer	7.16	
LoVo-1	Colon Cancer	20.03	
HUVECs	Human Umbilical Vein Endothelial Cells	16.06	
HELs	Human Embryonic Lung Fibroblast Cells	>50	

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments related to the study of **Questiomycin A** from *Penicillium expansum*. These protocols are based on standard practices for the isolation and analysis of fungal secondary metabolites.

Fungal Culture and Questiomycin A Production

- Strain and Culture Conditions:
 - Obtain a pure culture of *Penicillium expansum*.
 - Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.
 - Supplement the medium with zinc sulfate (ZnSO₄) to achieve a final concentration of 3.0 mg/L of Zn²⁺.
 - Inoculate the medium with spores or mycelial fragments of *P. expansum*.
 - Incubate the culture at 25°C for 14-21 days with shaking (e.g., 150 rpm) to ensure aeration.

Isolation and Purification of Questiomycin A

- Extraction:
 - Separate the fungal biomass from the culture broth by filtration.
 - Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction process 2-3 times to maximize recovery.
 - Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- Purification:
 - Subject the crude extract to column chromatography using silica gel as the stationary phase.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of the characteristic red-brown spot corresponding to **Questionmycin A**.
 - Pool the fractions containing the purified compound and evaporate the solvent.

Physicochemical Characterization

- Spectroscopic Analysis:
 - UV-Vis Spectroscopy: Dissolve the purified compound in methanol and record the UV-Vis spectrum to identify the characteristic absorbance maximum at 435 nm.
 - Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-MS).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ^1H and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., DMSO- d_6) to elucidate the chemical structure.
- Chromatographic Analysis:

- High-Performance Liquid Chromatography (HPLC): Develop an HPLC method for purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used.

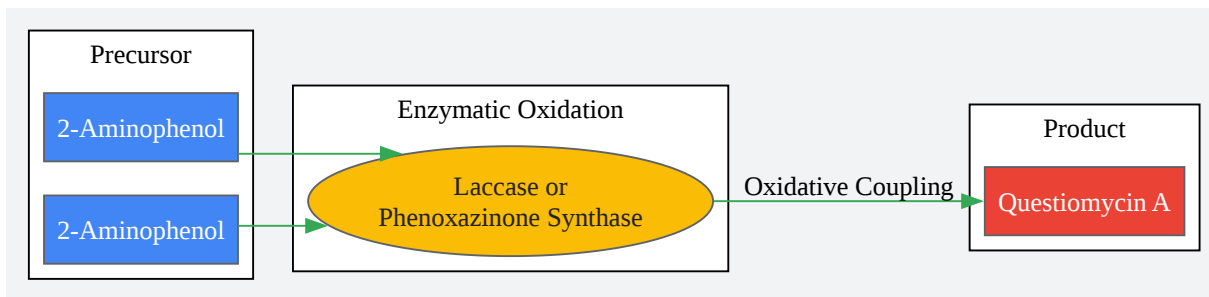
Bioactivity Assays

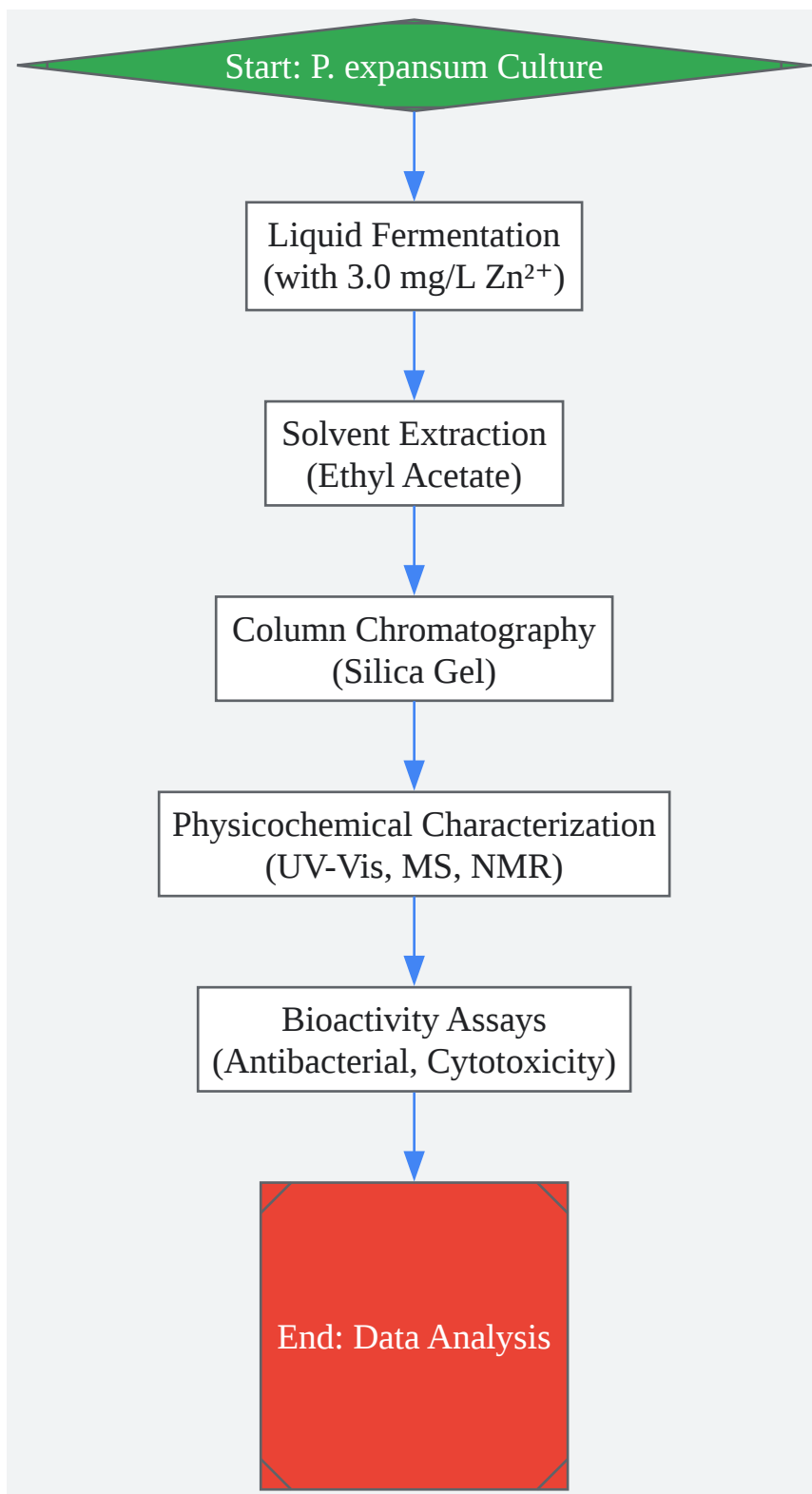
- Prepare a stock solution of purified **Questiomycin A** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Questiomycin A** stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- Inoculate each well with a standardized suspension of the test bacterium (e.g., 5×10^5 CFU/mL).
- Include positive (bacteria and medium) and negative (medium only) controls.
- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Questiomycin A** that visibly inhibits bacterial growth.
- Seed human cancer cell lines in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Questiomycin A** for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Generalized Biosynthetic Pathway of Questiomycin A

The biosynthesis of phenoxazinones in fungi generally proceeds through the oxidative dimerization of two molecules of an aminophenol precursor, often catalyzed by a laccase or a phenoxazinone synthase.





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